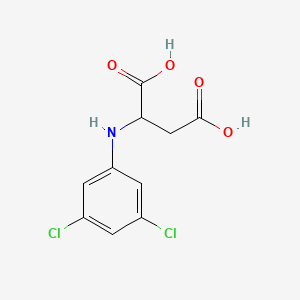![molecular formula C18H24N8 B14284396 N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine CAS No. 120510-68-1](/img/structure/B14284396.png)
N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine: is a complex organic compound featuring a tetrazole ring, a cyanophenyl group, and a cyclooctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an organic nitrile with sodium azide under mild conditions. This reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a substitution reaction involving a suitable precursor, such as 4-bromobenzonitrile, and a nucleophile.
Cyclooctyl Group Addition: The cyclooctyl group can be added via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the cyanophenyl and cyclooctyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s tetrazole ring is of particular interest due to its potential as a bioisostere for carboxylic acids. This makes it a valuable tool in the design of enzyme inhibitors and other biologically active molecules.
Medicine
In medicinal chemistry, N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine may be explored for its potential therapeutic properties. The tetrazole ring’s stability and bioisosteric properties make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-aminotetrazole share the tetrazole ring structure and exhibit similar chemical properties.
Cyanophenyl Compounds: Compounds such as 4-cyanobiphenyl and 4-cyanophenylalanine share the cyanophenyl group and have comparable reactivity.
Cyclooctyl Compounds: Compounds like cyclooctylamine and cyclooctanol share the cyclooctyl group and exhibit similar steric properties.
Uniqueness
N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
120510-68-1 |
|---|---|
Formule moléculaire |
C18H24N8 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-(4-cyanophenyl)-3-cyclooctyl-2-(2H-tetrazol-5-ylmethyl)guanidine |
InChI |
InChI=1S/C18H24N8/c19-12-14-8-10-16(11-9-14)22-18(20-13-17-23-25-26-24-17)21-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,13H2,(H2,20,21,22)(H,23,24,25,26) |
Clé InChI |
YTIVLQIOZQWRJM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NC(=NCC2=NNN=N2)NC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
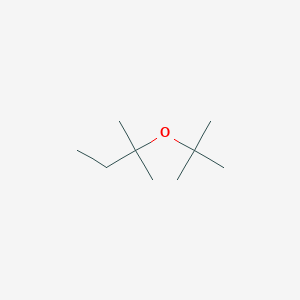
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)

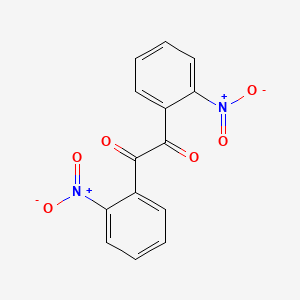

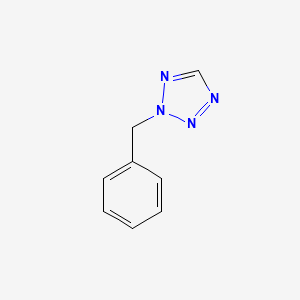
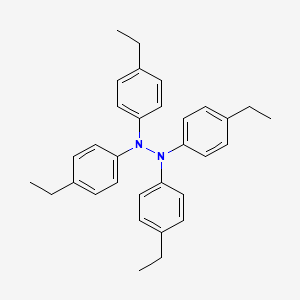
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
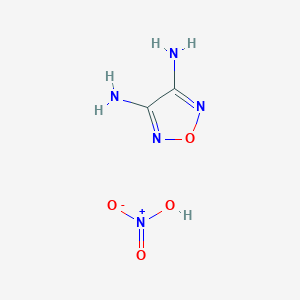
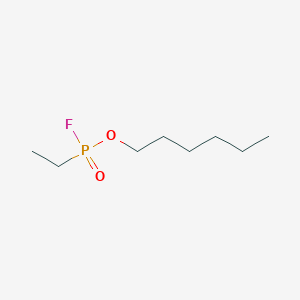
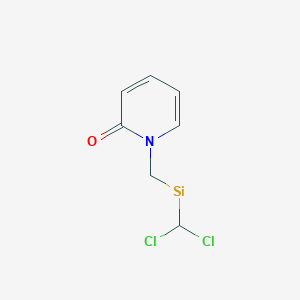
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
